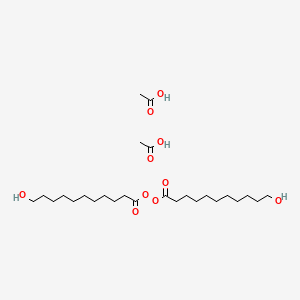
acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate is a complex organic compound that combines the properties of acetic acid with those of a hydroxyundecanoyl and hydroxyundecaneperoxoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate typically involves multiple steps. One common method is the esterification of 11-hydroxyundecanoic acid with acetic acid, followed by the peroxidation of the resulting ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxoate group can be oxidized to form different products.
Reduction: The compound can be reduced to yield simpler alcohols or acids.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like sulfuric acid. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on its concentration and the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
11-hydroxyundecanoic acid: A fatty acid with applications in polymer synthesis.
Uniqueness
What sets acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with diverse applications across multiple fields.
Propriétés
Numéro CAS |
84055-93-6 |
|---|---|
Formule moléculaire |
C26H50O10 |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate |
InChI |
InChI=1S/C22H42O6.2C2H4O2/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24;2*1-2(3)4/h23-24H,1-20H2;2*1H3,(H,3,4) |
Clé InChI |
SNEQQMKGVSAHTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(CCCCCO)CCCCC(=O)OOC(=O)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


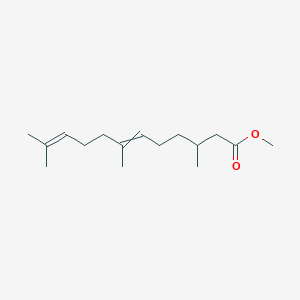
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

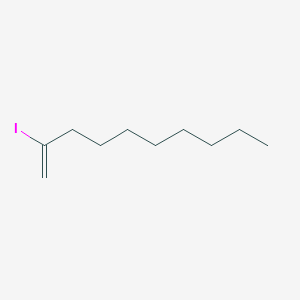

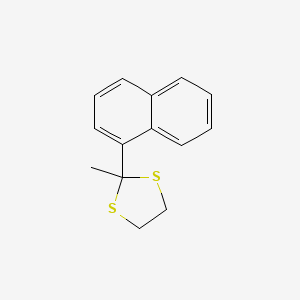
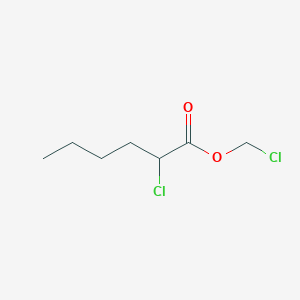
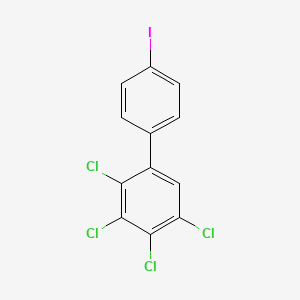
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)

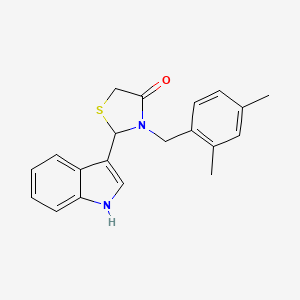
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
